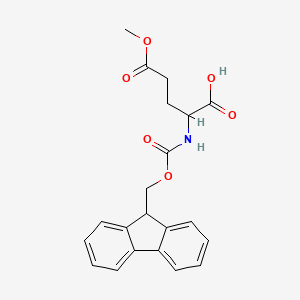

Fmoc-L-Glutamic acid-methyl ester

Description

The strategic application of protecting groups is a fundamental concept in organic synthesis, allowing for the selective modification of multifunctional molecules. Fmoc-L-Glutamic acid-methyl ester exemplifies this principle, offering a versatile building block for the synthesis of complex peptides and other organic compounds. The Fmoc group, attached to the alpha-amino group, is stable under acidic conditions but readily removed by a base, such as piperidine (B6355638). total-synthesis.com This orthogonality allows for the selective deprotection of the amine for peptide bond formation without disturbing acid-labile side-chain protecting groups. total-synthesis.comnih.gov The methyl ester on the gamma-carboxyl group of the glutamic acid side chain provides another layer of synthetic control. This ester can be selectively hydrolyzed under mild conditions, revealing a free carboxylic acid for further functionalization. evitachem.com

This dual-protection strategy makes this compound a valuable reagent in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. chemimpex.combachem.com Its use facilitates the controlled, stepwise assembly of amino acids into a desired sequence, a critical process in drug discovery and materials science. chemimpex.comaltabioscience.com

The development of peptide synthesis has been a journey of continuous innovation, with the introduction of protecting groups marking a pivotal moment. In the early 20th century, the synthesis of peptides was a formidable challenge due to the multifunctional nature of amino acids. The breakthrough came with the concept of temporarily blocking the reactive amino group to prevent unwanted side reactions during peptide bond formation.

The landscape of peptide synthesis was significantly transformed in the 1960s by R.B. Merrifield's invention of solid-phase peptide synthesis (SPPS). publish.csiro.auresearchgate.net This technique, for which Merrifield was awarded the Nobel Prize, involves anchoring the C-terminal amino acid to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. peptide.com

Initially, the Boc (tert-butyloxycarbonyl) protecting group, which is cleaved by acid, was the standard for SPPS. nih.gov However, the repeated use of strong acid for Boc removal could lead to the degradation of sensitive peptide sequences and the premature cleavage of the peptide from the resin. nih.gov

A major advancement came in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. altabioscience.comnih.gov The Fmoc group offered a milder, base-labile alternative to the Boc group. nih.gov Its removal with a secondary amine like piperidine provided an orthogonal protection strategy, meaning the Nα-amino group could be deprotected without affecting the acid-labile side-chain protecting groups. nih.govbachem.com This innovation was a landmark in peptide chemistry, leading to the synthesis of longer and more complex peptides with higher purity and yield. publish.csiro.auresearchgate.net The Fmoc/tBu (tert-butyl) strategy, utilizing Fmoc for Nα-protection and t-butyl-based groups for side-chain protection, quickly became the dominant method in SPPS. bachem.compeptide.com The ease of automation and the ability to monitor the reaction progress by detecting the UV absorbance of the cleaved fluorenyl group further solidified the prominence of Fmoc chemistry. total-synthesis.comnih.gov

L-glutamic acid, a non-essential amino acid, is a fundamental component of proteins and plays a crucial role in various metabolic pathways. google.com Its derivatives, which are molecules derived from glutamic acid through chemical modification, have garnered significant interest in diverse fields of chemical synthesis, particularly in medicinal chemistry and drug development. ontosight.aitandfonline.com

The presence of two carboxylic acid groups and an amino group makes glutamic acid a versatile scaffold for creating a wide array of molecules with specific biological activities. google.comontosight.ai By modifying these functional groups, chemists can fine-tune the properties of the resulting derivatives, such as their solubility, stability, and ability to interact with biological targets. ontosight.ai

In the realm of medicinal chemistry, glutamic acid derivatives are being explored for their potential as therapeutic agents for a range of conditions. Given that glutamate (B1630785) is a primary excitatory neurotransmitter in the central nervous system, derivatives that can modulate glutamate receptors and transporters are being investigated for the treatment of neurological disorders like Alzheimer's disease, Parkinson's disease, and epilepsy. ontosight.ai Furthermore, the crucial role of glutamic acid and its derivative, glutamine, in cancer cell metabolism has spurred the design and synthesis of glutamic acid analogs as potential anticancer drugs. tandfonline.comnih.govnih.gov

Beyond their direct therapeutic applications, L-glutamic acid derivatives are invaluable tools in chemical synthesis. They serve as building blocks for the construction of complex peptides, peptidomimetics, and other biologically active compounds. ontosight.ai For instance, derivatives of glutamic acid are used to create conjugates with other drugs to improve their delivery and efficacy. nih.gov The ability to introduce specific functionalities through glutamic acid derivatives allows for the rational design of molecules with desired pharmacokinetic and pharmacodynamic profiles. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULINAWEYRMHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Glutamic Acid Methyl Ester and Its Regioisomers

Strategies for Alpha-Methyl Ester Synthesis

The synthesis of Fmoc-L-glutamic acid α-methyl ester, where the methyl ester is at the position alpha to the amino group, can be approached through two main strategies: direct esterification of the Fmoc-protected amino acid or a convergent route where the Fmoc group is introduced after the formation of the amino acid methyl ester.

Direct Esterification Approaches

Direct esterification of Fmoc-L-glutamic acid to selectively form the α-methyl ester presents a significant challenge due to the presence of two carboxylic acid groups with similar reactivity. Standard acid-catalyzed esterification methods, such as using methanol (B129727) with a strong acid catalyst (e.g., sulfuric acid or thionyl chloride), often lead to a mixture of the α-ester, γ-ester, and the di-ester, necessitating complex purification procedures. nih.gov

One common approach to favor α-esterification is the use of milder esterification agents. For instance, the reaction of Fmoc-L-glutamic acid with methanol in the presence of trimethylchlorosilane (TMSCl) has been reported for the esterification of various amino acids. nih.gov While this method is generally efficient, achieving high regioselectivity for the α-position in glutamic acid remains a challenge.

Another direct approach involves the use of activating agents that can differentiate between the two carboxyl groups. However, these methods often require specific and sometimes expensive reagents, and the optimization of reaction conditions is crucial to maximize the yield of the desired α-ester.

Convergent Synthesis Routes

Convergent synthesis offers a more controlled and often higher-yielding pathway to Fmoc-L-glutamic acid α-methyl ester. This strategy involves first preparing the L-glutamic acid α-methyl ester and then introducing the Fmoc protecting group onto the amino function.

A notable example of a convergent approach involves the synthesis of N-benzyloxycarbonyl-L-glutamic acid α-methyl ester (Z-Glu-OMe) from N-benzyloxycarbonyl-L-glutamine. In this method, the amide group of the glutamine derivative is selectively hydrolyzed using tert-butyl nitrite in refluxing acetonitrile (B52724), affording the desired α-methyl ester in a reported yield of 74%. chemimpex.com This intermediate can then be deprotected and subsequently protected with the Fmoc group to yield the final product.

The key advantage of the convergent approach is the avoidance of side reactions associated with the simultaneous presence of two free carboxylic acids during the esterification step, leading to a cleaner reaction profile and simpler purification.

Strategies for Gamma-Methyl Ester Synthesis

The synthesis of Fmoc-L-glutamic acid γ-methyl ester is a more common requirement in peptide synthesis, as it leaves the α-carboxylic acid free for peptide bond formation while the side chain is protected. Methodologies for its preparation focus on achieving selective esterification of the γ-carboxyl group.

Selective Esterification Techniques

Selective esterification of the γ-carboxyl group of Fmoc-L-glutamic acid can be achieved by exploiting the differential reactivity of the two carboxylic acids, although this difference is often slight. One method involves the formation of an internal anhydride of N-protected glutamic acid, which can then be selectively opened by an alcohol at the γ-position. For instance, N-phthaloyl-L-glutamic acid anhydride can be regioselectively cleaved to afford γ-glutamyl derivatives. mdpi.com

Another strategy for selective esterification involves the use of specific catalysts or reaction conditions that favor the formation of the γ-ester. A patented method for the synthesis of L-glutamic acid-5-methyl ester (the unprotected precursor to the desired product) utilizes sulfuric acid as a catalyst in methanol, achieving yields of 60-65%. google.com The subsequent N-protection with an Fmoc group would complete the synthesis.

Multi-step Synthetic Sequences

Multi-step synthetic sequences provide a robust and highly selective route to Fmoc-L-glutamic acid γ-methyl ester. These methods typically involve the protection of the α-carboxylic acid and the amino group, followed by esterification of the free γ-carboxylic acid, and finally, selective deprotection of the α-carboxyl group.

A common multi-step approach begins with the protection of the amino group of L-glutamic acid with the Fmoc group. This is typically achieved by reacting L-glutamic acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. The resulting Fmoc-L-glutamic acid can then be subjected to conditions that favor the formation of the γ-methyl ester. A two-step synthesis has been described where L-glutamic acid is first treated with Fmoc-Cl in a sodium carbonate solution to yield Fmoc-L-glutamic acid. Subsequently, the addition of methanol and benzylidene chloride to the reaction mixture leads to the formation of the Fmoc-L-glutamic acid γ-methyl ester.

Optimization of Reaction Conditions and Yields in Fmoc-L-Glutamic Acid-Methyl Ester Synthesis

The efficiency of the synthesis of Fmoc-L-glutamic acid-methyl esters is highly dependent on the optimization of various reaction parameters, including the choice of solvent, catalyst, temperature, and reaction time. The goal is to maximize the yield of the desired regioisomer while minimizing the formation of byproducts.

For direct esterification methods, the choice of solvent can significantly influence the reaction outcome. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to ensure the solubility of the starting materials. mdpi.com The selection of the acid catalyst and its concentration is also critical. While strong acids like sulfuric acid can be effective, they may also lead to the formation of the di-ester. Milder catalysts or activating agents are therefore often preferred for achieving higher selectivity.

The table below summarizes some of the reported yields for different synthetic strategies for the methyl esters of N-protected L-glutamic acid. It is important to note that direct comparisons can be challenging due to variations in starting materials, reaction scales, and purification methods.

| Target Compound | Synthetic Strategy | Key Reagents | Reported Yield |

| N-Benzyloxycarbonyl-L-glutamic acid α-methyl ester | Convergent (from Gln derivative) | tert-butyl nitrite, acetonitrile | 74% chemimpex.com |

| L-Glutamic acid γ-methyl ester | Selective Esterification | H₂SO₄, Methanol | 60-65% google.com |

| Fmoc-L-Glutamic acid γ-methyl ester | Multi-step | 1. Fmoc-Cl, Na₂CO₃ 2. Methanol, Benzylidene chloride | Not explicitly stated |

Interactive Data Table: Synthetic Methodologies and Yields

| Target Compound | Synthetic Strategy | Key Reagents | Solvent | Temperature | Reaction Time | Reported Yield (%) |

| N-Benzyloxycarbonyl-L-glutamic acid α-methyl ester | Convergent (from Gln derivative) | tert-butyl nitrite | Acetonitrile | Reflux | Not specified | 74 |

| L-Glutamic acid γ-methyl ester | Selective Esterification | H₂SO₄ | Methanol | 30°C | 1 hour | 65 |

| L-Glutamic acid γ-methyl ester | Selective Esterification | H₂SO₄ | Methanol | 25°C | 4 hours | 60 |

| Fmoc-protected Amino Esters (general) | Direct Esterification | SOCl₂ | Methanol | 0°C to RT | Overnight | Not specified |

| Fmoc-protected Amino Esters (general) | Direct Esterification | MeI, DIPEA | Dichloromethane | RT | 5 days | Not specified |

Stereochemical Control and Enantiomeric Purity in Synthesis

The synthesis of this compound and its regioisomers for applications, particularly in solid-phase peptide synthesis (SPPS), demands stringent control over stereochemistry to ensure the production of enantiomerically pure products. The biological activity of peptides is critically dependent on the specific configuration of their constituent amino acids; therefore, maintaining the L-configuration of the glutamic acid derivative is paramount. Even minor enantiomeric impurities in the Fmoc-amino acid building blocks can lead to the formation of undesirable diastereomeric peptides, significantly impacting the purity and efficacy of the final product. merckmillipore.comsigmaaldrich.com

The primary strategy for achieving high enantiomeric purity in the synthesis of this compound relies on starting with an optically pure chiral precursor, L-glutamic acid. google.comgoogle.com The subsequent chemical transformations, including the introduction of the N-terminal Fmoc group and the selective esterification of one of the carboxylic acid groups, must proceed without inducing racemization at the α-carbon.

Key factors and methodologies for maintaining stereochemical integrity include:

Racemization-Free Protection: The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group to the amino function of L-glutamic acid is a critical step where stereochemistry must be preserved. The reaction is typically performed under basic conditions, which, if not carefully controlled, can risk epimerization of the chiral center. Optimized protocols often involve reacting L-glutamic acid with a reagent like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an aqueous basic solution, such as sodium carbonate, followed by acidification. These conditions are generally mild enough to prevent significant loss of optical purity.

Stereocontrolled Reactions: In more complex syntheses of glutamic acid analogs, stereocontrol can be induced through the conformation of reaction intermediates. For instance, in the synthesis of a glutamic acid derivative, the alkylation of a dianion intermediate was shown to proceed with high stereocontrol due to the chair conformation of the lithium enolate, resulting in a diastereomerically pure product. nih.gov This highlights how substrate control can be a powerful tool for maintaining stereochemical purity.

Enantiomeric Purity Assessment: The final enantiomeric purity of this compound is a critical quality parameter. Suppliers of high-quality Fmoc-amino acids for peptide synthesis specify high enantiomeric purity, often ≥ 99.8%. merckmillipore.comsigmaaldrich.com This level of purity is essential because the cumulative effect of using building blocks with even small enantiomeric impurities can drastically reduce the purity of the final peptide, especially for longer sequences.

Analytical techniques are crucial for verifying the enantiomeric excess (ee) of the synthesized compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method. For example, a chiral HPLC method was developed for the simultaneous determination of four stereoisomers of a fluoropropyl-glutamic acid derivative using a Chirex 3126 column, demonstrating the capability of this technique to resolve all stereoisomers. plos.org In addition to HPLC, gas chromatography (GC) on a chiral column is also employed as a quantitative method to determine the levels of enantiomeric impurities. merckmillipore.com

The table below summarizes the impact of the enantiomeric purity of the starting Fmoc-amino acid on the theoretical purity of the final peptide product, illustrating the importance of stringent stereochemical control.

| Peptide Length (Number of Residues) | Starting L-Content of Amino Acid | Theoretical Maximum Purity of Final Peptide |

|---|---|---|

| 20mer | 99.5% | 90% |

| 20mer | 99.8% | 96% |

| 40mer | 99.5% | 82% |

| 40mer | 99.8% | 92% |

| 60mer | 99.5% | 74% |

| 60mer | 99.8% | 89% |

Fmoc L Glutamic Acid Methyl Ester in Peptide Synthesis Paradigms

Fundamental Role in Solid-Phase Peptide Synthesis (SPPS)

In the realm of peptide chemistry, Fmoc-L-glutamic acid-methyl ester is a cornerstone of Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. The compound's design is ideal for the Fmoc-based SPPS strategy, where the temporary Fmoc protecting group shields the N-terminus, while the more permanent methyl ester protects the reactive side chain of the glutamic acid. researchgate.netnih.gov This dual-protection scheme allows the unprotected α-carboxyl group to be activated and coupled to the free amino group of the resin-bound peptide chain, ensuring the correct sequence assembly. embrapa.br Its compatibility with SPPS techniques facilitates the efficient and high-yield production of peptides crucial for therapeutic and research applications. chemimpex.com

The characteristics of this compound make it highly suitable for automated peptide synthesis, which enhances the efficiency, speed, and scalability of producing peptides. evitachem.com Automated synthesizers perform the repetitive cycles of deprotection, washing, coupling, and washing required in SPPS. nih.gov For instance, synthesizers can be programmed to perform the coupling of a fourfold excess of the amino acid, activated with reagents like TBTU/DIPEA, over a set time, such as two hours, before proceeding to the next step. nih.gov This automation is critical for both industrial-scale production and the synthesis of long and complex peptide sequences where manual synthesis would be impractical. evitachem.com

Impact on Peptide Purity and Yield in SPPS

The development of selective deprotection methods has a significant positive impact on yield. For example, the use of AlCl₃/DMA to remove the methyl ester from various N-Fmoc-amino acid methyl esters has been shown to produce the corresponding N-Fmoc-amino acids in high yields, generally ranging from 74% to 84%. researchgate.net

Interactive Table: Deprotection Yields of N-Fmoc-Amino Acid Methyl Esters This table displays the yields of N-Fmoc-L-amino acids after deprotection of their methyl esters using the AlCl₃/DMA reagent system. researchgate.net Click on the headers to sort the data.

| N-Fmoc-L-amino acid methyl ester | Yield (%) |

|---|---|

| N-Fmoc-l-amino acids (general range) | 74–81 |

| N-Fmoc-l-amino acids with functionalized side chains (general range) | 75–84 |

Application in Solution-Phase Peptide Synthesis (LPPS)

While Fmoc chemistry is most dominant in SPPS, it is also adapted for Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis (SolPS). acs.orgmdpi.com In this approach, all reactions are carried out in a solution, which requires careful selection of protecting groups to ensure solubility and prevent side reactions. mdpi.comekb.eg The N-Fmoc protecting group is commonly used in LPPS, where the amino acid building blocks are coupled in solution. mdpi.com For example, N-Fmoc amino acids can be effectively coupled to an amino acid ester (like leucine (B10760876) benzyl (B1604629) ester) in solution using activating agents. mdpi.com However, solution-phase synthesis with certain amino acids can be problematic; for instance, unprotected glutamine in neutral aqueous media can lead to the formation of a pyroglutamyl species, which halts further coupling. acs.org Therefore, the use of protected derivatives like this compound in solution-phase strategies requires careful optimization of reaction conditions to ensure the integrity of the protecting groups and the peptide backbone. acs.org

Advanced Applications and Derivatization in Chemical Biology and Materials Science

Engineering of Complex Peptide Structures

The precise, stepwise assembly of amino acids is fundamental to creating peptides with specific biological functions or structural properties. Fmoc-L-Glutamic acid-methyl ester is a key reagent in this field, particularly within the framework of solid-phase peptide synthesis (SPPS).

The synthesis of bioactive peptides, which can act as drugs, hormones, or neurotransmitters, relies on the robust and efficient methods of SPPS. In this process, this compound serves as a crucial component. The Fmoc group shields the alpha-amino group of the glutamic acid, preventing unwanted reactions while the next amino acid in the sequence is coupled. chemimpex.com This protecting group is stable under the coupling conditions but can be readily removed with a mild base, such as piperidine (B6355638), to allow for the sequential elongation of the peptide chain. nih.gov

The methyl ester on the gamma-carboxyl group of the glutamic acid side chain provides stable protection during the entire synthesis process. chemimpex.com This prevents the side chain from participating in the peptide bond formation. The stability and solubility imparted by this derivative make it a valuable asset in the synthesis of peptide-based drugs, where it can enhance bioavailability and stability. chemimpex.com The presence of the glutamic acid residue itself can be critical for the peptide's biological activity, often involved in binding to receptors or enzymes.

The general workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS is a cyclical process, as detailed in the table below.

| Step | Action | Reagents | Purpose |

| 1 | Deprotection | 20% Piperidine in DMF | Removal of the Fmoc group from the N-terminus of the growing peptide chain on the solid support. |

| 2 | Washing | DMF, DCM | Removal of excess reagents and byproducts from the deprotection step. |

| 3 | Coupling | This compound, Coupling Agents (e.g., HCTU, DIC), Base (e.g., DIEA) | Activation of the carboxylic acid of the incoming amino acid and formation of a new peptide bond. |

| 4 | Washing | DMF, DCM | Removal of excess reagents and byproducts from the coupling step. |

| 5 | Repeat | - | Steps 1-4 are repeated with the next amino acid in the sequence until the desired peptide is synthesized. |

| 6 | Cleavage | TFA-based cocktail (e.g., TFA/H₂O/TIS) | Cleavage of the completed peptide from the solid support and removal of side-chain protecting groups (excluding the methyl ester if desired). |

This table illustrates a standard cycle in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of an Fmoc-protected amino acid.

Alpha-helical structures are common motifs in proteins and are frequently involved in mediating protein-protein interactions (PPIs). However, short, isolated peptides often fail to maintain a stable helical conformation in solution. Stapled peptides are a class of peptidomimetics where a synthetic brace, or "staple," is introduced to lock the peptide into an α-helical structure. wikipedia.org This enhances their stability, resistance to enzymatic degradation, and cell permeability, making them promising therapeutic candidates. nih.gov

The creation of these staples often involves linking the side chains of two amino acid residues within the peptide sequence. Glutamic acid is a suitable candidate for this modification. nih.gov While this compound protects the side chain during initial peptide assembly, the methyl ester can be selectively removed to reveal a carboxylic acid. This acid can then be reacted with another amino acid side chain, such as a lysine (B10760008) or a non-natural amino acid containing an amino group, to form a lactam bridge.

Alternatively, the glutamic acid side chain can be modified prior to synthesis to contain an alkenyl group (a hydrocarbon chain with a double bond). By incorporating two such modified amino acids at appropriate positions (e.g., i and i+4 or i+7), a ring-closing metathesis (RCM) reaction can be performed on the fully assembled peptide to create an all-hydrocarbon staple. creative-peptides.com This strategy has been widely used to create potent inhibitors of various disease-related PPIs. mdpi.com The use of glutamic acid derivatives in this context allows for the introduction of a key residue that may be important for the peptide's interaction with its target, while also serving as an anchor point for the stabilizing staple.

Role in Bioconjugation Methodologies

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule like a protein or nucleic acid, to form a new construct with combined properties. This compound can be a key intermediary in these processes.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. This often involves conjugating a drug to a targeting moiety, such as an antibody or a vitamin, that is preferentially taken up by specific cells.

A notable application of this compound is in the synthesis of oligonucleotide-folate conjugates for targeted delivery to cancer cells. Many cancer cells overexpress folate receptors and thus exhibit increased uptake of folic acid. In one synthetic approach, this compound is used as a linker to attach folic acid to a modified oligonucleotide. The process involves activating the free carboxylic acid of the Fmoc-protected glutamic acid derivative and reacting it with an amine-modified oligonucleotide. The Fmoc group can then be removed, and the exposed amine can be coupled to pteroic acid (a precursor to folic acid) to complete the conjugate. This method demonstrates the utility of the glutamic acid derivative in creating a stable, defined linkage between a therapeutic biomolecule and a targeting agent.

Contributions to Protein Engineering and Modification

Protein engineering aims to modify the structure of proteins to create variants with enhanced properties or novel functions. Post-translational modifications (PTMs) are natural processes that alter proteins after their synthesis, and mimicking these processes is a powerful tool in protein engineering.

One such natural PTM is the methyl esterification of glutamic acid residues. In certain bacterial proteins involved in chemotaxis, for example, glutamic acid residues are reversibly methylated to form glutamate (B1630785) 5-methyl esters. nih.govnih.gov This modification plays a crucial role in the signaling pathway that allows bacteria to respond to chemical gradients.

This natural process provides a blueprint for the semi-synthesis or chemical modification of proteins. By incorporating this compound during peptide synthesis, or by chemically modifying existing glutamic acid residues on a protein's surface, engineers can introduce methyl esters at specific sites. nih.gov This modification can alter the charge and hydrophobicity of the protein surface, potentially influencing its folding, stability, solubility, and interactions with other molecules. For instance, neutralizing the negative charge of a glutamic acid residue by converting it to a methyl ester can impact electrostatic interactions that are critical for protein structure and function.

Integration into DNA-Templated Synthesis for Novel Molecular Structures

DNA-templated synthesis (DTS) is a powerful technique that uses the hybridization of DNA strands to bring reactants into close proximity, thereby controlling chemical reactions with high specificity. This method allows for the creation of large, diverse libraries of molecules in a single pot.

Fmoc-protected amino acids, including this compound, are valuable building blocks in the DTS of novel peptide-based structures, such as peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA in which the sugar-phosphate backbone is replaced by a peptide-like backbone. youtube.com They can bind to DNA and RNA with high affinity and specificity, making them useful tools in diagnostics and as potential therapeutic agents.

In this context, functionalized PNA monomers can be synthesized from Fmoc-protected amino acids like glutamic acid. These monomers, bearing a nucleobase, are then assembled on a DNA template. The DNA sequence dictates the order in which the PNA monomers are added, allowing for the programmed synthesis of a PNA with a specific sequence. The use of a glutamic acid derivative allows for the incorporation of side chains that can introduce additional functionality, such as charge or a reactive handle for further modification, into the final PNA structure. nih.gov

Development of Advanced Materials utilizing this compound as a Building Block

The unique molecular architecture of this compound, featuring a bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group, a hydrophilic amino acid core, and a methyl ester, makes it an exceptional building block for the bottom-up fabrication of advanced functional materials. chemimpex.comevitachem.com The principle driving the formation of these materials is molecular self-assembly, a process where molecules spontaneously organize into ordered structures through non-covalent interactions. beilstein-journals.org In the case of Fmoc-amino acid derivatives, the primary forces governing this assembly are π-π stacking interactions between the planar Fmoc groups and hydrogen bonding between the amino acid moieties. nih.govmdpi.com This self-assembly process allows for the creation of a diverse range of supramolecular structures, including hydrogels, nanofibers, and nanoparticles. beilstein-journals.orgnih.govchemrxiv.org

Fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids and peptides are recognized as excellent components for creating self-assembled functional structures. nih.gov These physical gels can form reversible networks, which allows for subsequent functionalization reactions and imparts self-healing properties. nih.gov The modification of amino acids at the N-terminal with a large aromatic group like Fmoc provides a base-sensitive protecting group and, crucially, its aromatic rings contribute significantly to the formation of organized structures through π-π stacking. nih.gov

Hydrogels and Co-Assembled Systems

A significant area of materials science research involves the use of Fmoc-L-Glutamic acid derivatives in the formation of hydrogels. These are three-dimensional networks of polymer chains that can absorb and retain large amounts of water. nih.gov Low molecular weight gelators (LMWGs) like Fmoc-amino acids can form these networks, trapping water within their fibrous structures. nih.govmdpi.com

Research has shown that the properties of these hydrogels can be finely tuned by co-assembling different Fmoc-amino acid derivatives. mdpi.comnih.gov For instance, studies on the co-assembly of Fmoc-Lys-Fmoc with other Fmoc-amino acids, including Fmoc-glutamic acid, have been conducted to improve hydrogel characteristics. nih.gov The introduction of a copartner like Fmoc-glutamic acid aims to enhance the morphological, rheological, and structural properties of the resulting bionic hydrogel. nih.gov In one such study, the co-assembled system of Fmoc-Lys-Fmoc and Fmoc-Glu demonstrated superior rheological characteristics compared to other combinations, indicating a more stable and robust gel network. mdpi.comnih.gov This is attributed to the complementary interactions between the different amino acid side chains, which create more effective cross-links within the 3D network. nih.gov

The table below summarizes findings from research on hydrogels formed from various Fmoc-amino acids, illustrating the material properties that can be achieved. While not all data pertains directly to this compound, it provides context for the behavior of this class of molecules.

| Fmoc-Amino Acid System | Material Type | Key Research Finding | Reported Properties |

| Fmoc-F | Hydrogel | Forms metastable gels; fiber and crystal phase data are similar. rsc.org | Minimum Gelation Concentration (mgc): 2 mg/mL. researchgate.net |

| Fmoc-Y | Hydrogel | Significant differences between crystal and fiber phases; hydrogen bonding drives self-assembly into fibrils. rsc.orgresearchgate.net | Storage Modulus (G'): > G'' (viscoelastic gel); tan δ: 0.27. researchgate.net |

| Fmoc-K3 (Peptide) | Hydrogel | Acts as a cell growth matrix, supporting cell adhesion and survival, potentially due to higher rigidity. nih.gov | Storage Modulus (G'): 2526 Pa. nih.gov |

| Fmoc-Lys-Fmoc & Fmoc-Glu | Co-assembled Hydrogel | The system presented the best rheological characteristics among the studied pairs. mdpi.comnih.gov | Gel-like behavior (G′ > G″), tan δ ≈ 0.1–0.2. nih.gov |

| Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Val-OH | Self-assembled Structures | Form various morphologies including flower-like structures, fibers, and tubes depending on concentration and temperature. chemrxiv.org | N/A |

Applications in Nanotechnology and Biomedical Fields

The self-assembling properties of this compound and its derivatives are harnessed to create advanced materials for specific applications, particularly in nanotechnology and biomedicine. The ability to form well-defined nanostructures makes these compounds ideal for use as scaffolds in tissue engineering and as vehicles for drug delivery. beilstein-journals.orgnih.govchemimpex.com

Tissue Engineering: The fibrous networks of hydrogels formed from Fmoc-amino acids can mimic the natural extracellular matrix, providing a suitable environment for cell adhesion, growth, and proliferation. nih.gov Research on self-supporting hydrogels based on Fmoc-derivatized peptides has shown that the mechanical properties, such as rigidity (indicated by the storage modulus G'), are critical for their ability to function as a cell growth matrix. nih.gov By incorporating building blocks like this compound, the chemical and physical properties of these scaffolds can be tailored to suit specific cell types and applications.

Drug Delivery Systems: The amphiphilic nature of Fmoc-amino acid derivatives allows them to self-assemble into nanostructures like micelles or nanoparticles that can encapsulate therapeutic agents. chemimpex.comnih.gov The Fmoc group provides a hydrophobic domain, while the amino acid and ester groups provide a hydrophilic counterpart. This structure is ideal for creating targeted drug delivery systems. chemimpex.com For example, research on related materials, such as L-glutamic acid-g-p(HEMA) polymeric nanoparticles, has demonstrated their potential as biocompatible drug delivery systems that can be distributed to various organs. nih.gov The derivatization with Fmoc and methyl ester groups offers further possibilities for controlling drug release kinetics and targeting specific tissues. chemimpex.com

Analytical and Characterization Methodologies in Research on Fmoc L Glutamic Acid Methyl Ester

Chromatographic Techniques for Purity and Enantiomeric Excess Determinationnih.govsigmaaldrich.com

Chromatographic methods are indispensable for assessing the purity and determining the enantiomeric excess (e.e.) of Fmoc-L-Glutamic acid-methyl ester. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose. theanalyticalscientist.com These methods are capable of separating the desired L-enantiomer from its D-counterpart and other chemical impurities with high resolution. theanalyticalscientist.com

The determination of enantiomeric purity is critical as the presence of the incorrect enantiomer can significantly impact the structure and function of the final peptide. theanalyticalscientist.com For many applications, an enantiomeric purity of greater than 99.0% e.e. is required, with some applications demanding a purity of 99.8% e.e. or higher. theanalyticalscientist.com Chiral HPLC is one of the few analytical techniques that can achieve this level of precision. theanalyticalscientist.com

Chiral Stationary Phase (CSP) Liquid Chromatographynih.gov

Chiral Stationary Phase (CSP) Liquid Chromatography is a powerful and widely used technique for the enantiomeric separation of Fmoc-protected amino acids and their esters. researchgate.netsigmaaldrich.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for the chiral resolution of N-Fmoc amino acid derivatives. researchgate.netwindows.net These CSPs can be operated in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. sigmaaldrich.com For instance, amylose-derived CSPs have demonstrated excellent enantiomer separation of N-Fmoc α-amino acid esters, often better than that of the corresponding acids. researchgate.net

Macrocyclic glycopeptide-based CSPs, like those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), are also highly effective for the chiral analysis of Fmoc amino acids. sigmaaldrich.com These CSPs exhibit broad selectivity and can achieve baseline resolution for a wide range of N-blocked amino acids. sigmaaldrich.com

A comparative study of quinine-based zwitterionic and anion-exchanger type CSPs has also been conducted for the enantioseparation of Nα-Fmoc proteinogenic amino acids. nih.gov The results indicated that under liquid chromatographic conditions, the anion-exchanger type CSPs generally exhibited better separation performance for these compounds. nih.gov

The choice of mobile phase is also crucial for achieving optimal separation. A typical mobile phase for reversed-phase separation of Fmoc-amino acids on a polysaccharide-based CSP might consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. theanalyticalscientist.com Volatile buffers such as ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) are often used, making the methods compatible with mass spectrometry (LC-MS). sigmaaldrich.com

Table 1: Examples of Chiral Stationary Phases and Mobile Phases for Fmoc-Amino Acid Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Conditions | Compound Type | Reference |

| Amylose-derived CSPs (e.g., Chiralpak ID) | 10% 2-propanol/hexane (v/v) with 0.1% TFA | N-FMOC α-amino acid methyl esters | researchgate.net |

| Teicoplanin (CHIROBIOTIC T) | Reversed Phase or Polar Organic Mode | FMOC amino acids | sigmaaldrich.com |

| Ristocetin A (CHIROBIOTIC R) | Reversed Phase or Polar Organic Mode | FMOC amino acids | sigmaaldrich.com |

| Quinine-based anion-exchanger (QN-AX™) | MeOH/MeCN (75/25 v/v) with 30 mM TEA and 60 mM FA | Nα-Fmoc proteinogenic amino acids | nih.gov |

| Cellulose-based CSPs (e.g., Lux Cellulose-1) | Reversed Phase | FMOC protected α-amino acids | theanalyticalscientist.comwindows.net |

Spectroscopic and Spectrometric Analysis for Structural Elucidation

Spectroscopic and spectrometric techniques are vital for confirming the chemical structure of this compound. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoringnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy are used to confirm the presence of all expected protons and carbon atoms and to verify their chemical environments.

In the context of synthesis, NMR is invaluable for monitoring the progress of reactions. beilstein-journals.org For example, when preparing this compound, NMR can be used to track the disappearance of starting materials and the appearance of the product, allowing for the optimization of reaction conditions such as temperature and time. beilstein-journals.org The characteristic signals of the Fmoc group, the glutamic acid backbone, and the methyl ester can be clearly identified and monitored. unite.edu.mk

Infrared (IR) and Raman Spectroscopy in Conformational Studiesnih.govnih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can also be used to study its conformational properties. rasayanjournal.co.inresearchgate.net

The IR spectrum of this compound will show characteristic absorption bands for the N-H stretching of the carbamate (B1207046), the C=O stretching of the ester and carbamate groups, and the aromatic C-H and C=C stretching of the fluorenyl group. nih.govnih.gov Similarly, the Raman spectrum will provide information on these and other vibrations, such as the C-C backbone stretching. nih.govresearchgate.net

By analyzing the positions and intensities of these vibrational bands, researchers can gain insights into the conformational preferences of the molecule. nih.gov For instance, changes in the vibrational spectra under different conditions (e.g., in different solvents) can indicate shifts in the conformational equilibrium.

Table 2: Key Vibrational Frequencies for Fmoc-L-Glutamic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H (Carbamate) | Stretching | 3300 - 3400 | rasayanjournal.co.in |

| C=O (Ester) | Stretching | 1735 - 1750 | nih.gov |

| C=O (Carbamate) | Stretching | 1690 - 1710 | nih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 | rasayanjournal.co.in |

| Aromatic C=C | Stretching | 1450 - 1600 | rasayanjournal.co.in |

| CH₂ | Asymmetric/Symmetric Stretching | 2850 - 2970 | rasayanjournal.co.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Characterizationnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The fluorenyl group of the Fmoc protecting group has a strong chromophore that absorbs UV light at specific wavelengths. researchgate.net This property is not only useful for the photophysical characterization of this compound but is also exploited for its detection in HPLC analysis. researchgate.net The absorbance is directly proportional to the concentration, allowing for quantification.

Computational Chemistry Approaches for Understanding Reactivity and Stabilitynih.gov

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, vibrational frequencies, and electronic properties of the molecule. nih.gov

These calculations can aid in the interpretation of experimental spectroscopic data, such as IR and Raman spectra, by providing theoretical vibrational frequencies that can be compared to the experimental ones. rasayanjournal.co.in Furthermore, computational models can be used to investigate the relative stabilities of different conformers of the molecule, providing insights into its conformational landscape. nih.gov Understanding the reactivity and stability of the molecule through computational approaches can also be valuable in predicting its behavior in chemical reactions, such as peptide synthesis. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of this compound. Researchers employ DFT, often with the B3LYP functional combined with a basis set like 6-311++G(d,p), to optimize the molecular geometry of the compound in the gas phase. This process determines the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

These optimized geometrical parameters are fundamental for understanding the molecule's conformation and steric hindrance, which are critical factors in its reactivity during peptide synthesis. Furthermore, DFT calculations are used to predict vibrational frequencies (FT-IR and FT-Raman spectra). A comparison of these theoretical spectra with experimental data allows for a detailed assignment of vibrational modes, confirming the molecular structure. While specific research on this compound is not widely published, studies on the closely related Fmoc-L-glutamic acid 5-tert-butyl ester show that DFT is instrumental in confirming its structural integrity and predicting its spectroscopic behavior. researchgate.net

Table 1: Representative DFT-Calculated Parameters (Hypothetical for this compound based on related compounds)

| Parameter | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the optimized geometry. |

| Dipole Moment | Varies (e.g., in Debye) | Provides insight into the molecule's overall polarity. |

| Key Bond Length (C=O) | ~1.20 - 1.25 Å | Reflects the double-bond character of the carbonyl groups. |

| Key Bond Angle (N-Cα-C) | ~109 - 111° | Defines the tetrahedral geometry around the alpha-carbon. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual calculated values would be specific to the computational method and basis set used.

Molecular Electrostatic Potential and Frontier Molecular Orbital (FMO) Analyses

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a vital tool for predicting the reactive sites of this compound. The MEP map illustrates the charge distribution across the molecule, using a color-coded scheme to identify regions of varying electron density. malayajournal.org

Red and Yellow Regions: These colors indicate areas of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen in the carbonyl and ester groups. These sites are susceptible to electrophilic attack.

Blue Regions: These areas correspond to low electron density and positive electrostatic potential, usually located around hydrogen atoms, particularly the acidic proton of the carboxyl group and the amide proton. These sites are prone to nucleophilic attack.

For this compound, the MEP analysis would highlight the oxygen atoms of the carboxyl, ester, and carbamate groups as the primary centers for electrophilic interaction, and the acidic and amide protons as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. malayajournal.orgnih.gov

HOMO: Represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich fluorenyl group, indicating its role as the principal electron donor in charge transfer interactions.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely distributed over the glutamic acid residue, particularly the carbonyl groups, which act as electron-accepting sites.

A large HOMO-LUMO energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov Computational studies on analogous molecules confirm their stability and good reactivity, which are desirable traits for a building block in synthesis. researchgate.net

Table 2: FMO Analysis Data (Hypothetical for this compound)

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | ~ -6.0 to -7.0 | Energy of the outermost electron-donating orbital. |

| LUMO Energy | ~ -1.0 to -2.0 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ~ 4.0 to 5.0 | Indicates high kinetic stability and moderate reactivity. |

Note: These values are estimations based on typical FMO analyses of similar organic compounds.

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Studies

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these charge transfer events.

For this compound, NBO analysis would reveal significant intramolecular hyperconjugative interactions. Key interactions would include the delocalization of lone pair electrons from the oxygen atoms (LP(O)) into the antibonding π* orbitals of adjacent carbonyl groups (π*(C=O)). These interactions contribute significantly to the molecule's stability. The analysis also confirms the presence of hydrogen bonds, which play a crucial role in the molecule's conformation and intermolecular interactions. nih.govnih.gov

Non-Linear Optical (NLO) Studies

Non-Linear Optical (NLO) properties are investigated to determine a molecule's potential for applications in optoelectronics. The key parameters calculated are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value for these parameters, particularly the hyperpolarizability, indicates a strong NLO response. nih.govresearchgate.net

The presence of the electron-donating fluorenyl group and electron-accepting carbonyl groups in this compound creates an intramolecular charge transfer system. This charge transfer is a prerequisite for significant NLO activity. Computational studies on similar molecules have shown them to possess good NLO potential, suggesting that this compound could also be a candidate for NLO materials. researchgate.net

Future Perspectives and Emerging Research Avenues

Innovations in Environmentally Benign Synthetic Routes

The drive towards "green chemistry" is significantly influencing the synthesis and application of amino acid derivatives. Research is actively targeting the reduction of hazardous waste and the use of more sustainable reagents in processes involving Fmoc-L-Glutamic acid-methyl ester.

A key area of innovation is the development of greener methods for ester hydrolysis, a necessary step to deprotect the carboxylic acid for peptide coupling. Traditional methods can be harsh, but new approaches are emerging. For instance, the use of calcium iodide has been explored as a green, inexpensive, and efficient reagent for the saponification (hydrolysis) of Fmoc-protected amino esters. mdpi.com This method avoids the use of highly toxic and expensive materials like organotin compounds, which were previously a standard for this type of hydrolysis. mdpi.com

Furthermore, greener methods for the initial esterification of glutamic acid are being developed. One approach involves using trimethylchlorosilane with methanol (B129727) at room temperature, which offers mild conditions and avoids the harsh reagents and tedious workup procedures associated with older methods. mdpi.comresearchgate.net A patented process highlights the potential for industrial-scale green synthesis, describing a method for producing L-glutamic acid-5-methyl ester that involves recovering and reusing the methanol solvent, thereby reducing both cost and environmental pollution. google.com

These advancements point toward a future where the entire lifecycle of this compound, from its synthesis to its use in peptide assembly, is governed by principles of environmental sustainability.

Table 1: Comparison of Ester Hydrolysis and Synthesis Methods

| Method | Reagents | Key Advantages | Reference |

| Ester Hydrolysis | Calcium Iodide | Green, inexpensive, efficient, avoids toxic organotin compounds. | mdpi.com |

| Ester Synthesis | Trimethylchlorosilane / Methanol | Mild room temperature conditions, convenient, good to excellent yields. | mdpi.comresearchgate.net |

| Industrial Synthesis | H₂SO₄ / Methanol with solvent recovery | Low cost, reduced environmental pollution through methanol reuse. | google.com |

Advancements in Automated Synthesis Protocols

The automation of Solid-Phase Peptide Synthesis (SPPS) has revolutionized peptide science, and this compound is a critical component in these advanced systems. beilstein-journals.orgyoutube.com The Fmoc/tBu protecting group strategy is the most commonly used chemistry in automated synthesizers due to its milder reaction conditions compared to the alternative Boc chemistry. beilstein-journals.orgfrontiersin.org

Recent breakthroughs in automation are further enhancing the speed and quality of peptide synthesis:

Automated Flow Synthesis: A significant leap forward is the development of automated flow technology. This approach enables extremely rapid amide bond formation, with protocols requiring as little as 10 seconds per coupling, a substantial improvement over conventional microwave synthesizers. acs.org This technology accelerates the production of complex peptide chains and can improve purity by reducing side reactions. acs.org

Real-Time Monitoring: Modern automated systems often integrate features like real-time UV monitoring. frontiersin.orgamericanpeptidesociety.org This allows for the precise tracking of the Fmoc group's removal, ensuring that each deprotection step is complete before proceeding to the next coupling, thereby maximizing the yield and purity of the final peptide. americanpeptidesociety.org

These automated protocols rely on high-quality building blocks like this compound to construct complex peptides with high fidelity and efficiency. nih.govnih.gov

Expanding the Scope of Peptide-based Therapeutic Design

This compound is a versatile tool that enables the design of sophisticated peptide-based therapeutics with enhanced properties. chemimpex.comchemimpex.com Its structure allows for the precise introduction of a glutamic acid residue, which can be crucial for biological activity, while the protecting groups facilitate controlled synthesis.

A significant area of expansion is the creation of macrocyclic peptides. nih.govrsc.org By designing and synthesizing novel, orthogonally protected glutamic acid analogs, researchers can create cyclic peptide mimetics on-resin. nih.govrsc.org This macrocyclization reduces the conformational flexibility of the peptide, which can lead to a significant increase in binding affinity for therapeutic targets, such as the polo-like kinase 1 (Plk1) polo-box domain, a key target in cancer therapy. nih.govrsc.org

Furthermore, the mild conditions of Fmoc-based synthesis are compatible with the incorporation of post-translational modifications (PTMs) into peptide chains. nih.govnih.gov This allows for the synthesis of modified peptides, such as phosphopeptides and glycopeptides, which are essential for studying and targeting cellular signaling pathways. The use of Fmoc-L-Glutamic acid derivatives is also valuable in neuroscience research for developing compounds that can modulate glutamate (B1630785) receptors, which are critical in neurological function. chemimpex.com The ability to construct these complex and modified peptides opens up new avenues for developing highly specific and potent therapeutics for a wide range of diseases. chemimpex.com

Table 2: Applications in Therapeutic Design

| Therapeutic Design Approach | Role of Fmoc-L-Glutamic Acid Derivative | Potential Therapeutic Area | Reference |

| Macrocyclic Peptides | Serves as a ring-closing junction to create conformationally constrained ligands with high binding affinity. | Anticancer therapeutics (e.g., targeting Plk1). | nih.govrsc.org |

| Modified Peptides (PTMs) | Compatible with Fmoc-SPPS for incorporating modifications like phosphorylation and glycosylation. | Probes and inhibitors for studying cellular signaling. | nih.govnih.gov |

| Receptor Modulation | Used to create compounds that target specific receptors, such as glutamate receptors. | Neurological disorders. | chemimpex.com |

| Targeted Drug Delivery | Incorporated into peptides designed for bioconjugation to create targeted therapies. | Cancer therapy. | chemimpex.com |

Development of Novel Functional Materials and Bioconjugates

The utility of this compound extends beyond therapeutics into the realm of materials science and bioconjugation. Its chemical properties make it an excellent building block for creating novel materials with tailored functions.

In bioconjugation, the compound is used to link peptides to other molecules, such as antibodies or cytotoxic drugs. chemimpex.com This creates targeted drug delivery systems that can ferry a therapeutic payload directly to diseased cells, for example, in cancer treatment, thereby increasing efficacy and reducing side effects. chemimpex.comchemimpex.com

The unique structure of glutamic acid derivatives is also being harnessed to create functional materials. One promising application is in the development of hydrogels. chemimpex.com These water-absorbing polymer networks have significant potential in tissue engineering and regenerative medicine as scaffolds that can support cell growth and tissue repair. Furthermore, derivatives of the compound are being used to develop fluorescent probes for biological imaging. chemimpex.com These probes can help researchers visualize specific cellular processes in real-time, providing critical insights into neurobiology and disease mechanisms. chemimpex.com The ability to self-assemble into defined nanostructures also makes Fmoc-amino acid derivatives attractive for creating new biomaterials with a wide range of applications.

Q & A

Q. What are the optimal conditions for synthesizing Fmoc-L-glutamic acid-methyl ester in solution-phase chemistry?

The synthesis typically involves coupling Fmoc-protected amino acids with methyl esters using carbodiimide-based reagents (e.g., EDC/HOBt). For example, a similar compound, Fmoc-L-Ala-L-Phe-OMe, was synthesized by activating Fmoc-L-Ala-OH with EDC/HOBt and reacting it with H2N-L-Phe-OMe at 0°C overnight. Purification involved extraction with sodium hydrogen carbonate solution and washing with HCl, followed by chromatography using acetonitrile/ether (4:1) . For this compound, ensure precise stoichiometric ratios (e.g., 1:1.2 molar excess of EDC) and monitor reaction progress via HPLC to minimize side products.

Q. How can the purity of this compound be validated after synthesis?

Purity assessment requires orthogonal analytical methods:

- HPLC : Use reverse-phase columns (C18) with UV detection at 254–280 nm to resolve unreacted starting materials and byproducts.

- <sup>1</sup>H-NMR : Confirm esterification by identifying the methyl ester peak at ~3.6–3.8 ppm and Fmoc aromatic protons at 7.2–7.8 ppm .

- Mass spectrometry (MS) : Verify the molecular ion ([M+H]<sup>+</sup>) at m/z 369.4 (calculated for C20H19NO6) .

Q. Why is the Fmoc group preferred over other protecting groups for glutamic acid derivatives in peptide synthesis?

The Fmoc group offers mild deprotection conditions (20% piperidine in DMF), which preserve acid-sensitive side-chain protections like methyl or tert-butyl esters. This is critical for glutamic acid, where selective deprotection of the α-carboxyl group is required while retaining the γ-methyl ester. The Fmoc group’s UV activity also aids in reaction monitoring .

Advanced Research Questions

Q. How does the steric hindrance of the methyl ester influence the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

The γ-methyl ester reduces steric hindrance compared to bulkier tert-butyl esters, enabling efficient coupling in sterically demanding sequences. However, incomplete deprotection of the Fmoc group can occur if the ester hinders base accessibility. Optimize coupling times (e.g., 1–2 hours) and use double couplings for challenging residues. Post-synthesis, treat with TFA/scavengers to cleave the ester while preserving peptide integrity .

Q. What strategies mitigate racemization during the synthesis of this compound-containing peptides?

Racemization occurs via base-mediated enolization during Fmoc deprotection. To minimize:

Q. How can researchers resolve contradictory data on the biological activity of peptides containing this compound?

Contradictions often arise from differences in ester stability or side reactions. For example:

- Ester hydrolysis : Under physiological conditions, the methyl ester may hydrolyze to glutamic acid, altering bioactivity. Validate stability via LC-MS in buffers mimicking experimental conditions.

- Aggregation : Fmoc-modified peptides can form β-sheet aggregates, reducing solubility. Use DLS or TEM to assess aggregation and optimize solvent systems (e.g., 30% acetonitrile in water) .

Q. What advanced analytical techniques characterize the tert-butyl vs. methyl ester derivatives of Fmoc-L-glutamic acid?

- FT-IR : Differentiate esters via C=O stretching frequencies (methyl ester: ~1740 cm<sup>-1</sup>; tert-butyl ester: ~1725 cm<sup>-1</sup>).

- X-ray crystallography : Resolve steric effects on crystal packing, which influence solubility and reactivity.

- NMR spectroscopy : Compare <sup>13</sup>C chemical shifts of ester carbonyls (δ ~170 ppm for methyl; δ ~165 ppm for tert-butyl) .

Methodological Considerations

Q. What protocols ensure the safe handling and storage of this compound?

- Storage : Keep at ≤5°C in airtight containers to prevent ester hydrolysis. Desiccate to avoid moisture-induced degradation .

- Safety : Use PPE (gloves, goggles) and local exhaust ventilation to minimize inhalation of fine particles. Although no acute toxicity is reported, prolonged exposure may cause respiratory irritation .

Q. How can researchers troubleshoot low coupling efficiency of this compound in automated SPPS?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.